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Compound of Interest

Compound Name: 2-Benzoxazolinone

Cat. No.: B145934 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-Benzoxazolinone, a

crucial heterocyclic compound with significant applications in medicinal chemistry and drug

development. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses. This document is intended for researchers, scientists, and professionals in the field of

drug development.

Spectroscopic Data Summary
The structural elucidation of 2-Benzoxazolinone is critically supported by a combination of

spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS

are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of 2-Benzoxazolinone

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.6 (approx.) br s - N-H

7.0 - 7.3 m - Ar-H

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and

concentration. The aromatic region typically presents as a complex multiplet. The N-H proton is
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broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of 2-Benzoxazolinone

Chemical Shift (δ) ppm Assignment

154.0 (approx.) C=O (Carbonyl)

142.5 (approx.) C-O (Aromatic)

131.0 (approx.) C-N (Aromatic)

124.0 (approx.) Ar-C

122.0 (approx.) Ar-C

110.0 (approx.) Ar-C

109.5 (approx.) Ar-C

Note: These are approximate chemical shifts. The aromatic carbons will show distinct signals,

though specific assignment often requires advanced NMR techniques.

Table 3: IR Spectroscopic Data of 2-Benzoxazolinone

Wavenumber (cm⁻¹) Intensity Assignment

3250 - 3100 Strong, Broad N-H Stretch

1770 - 1720 Strong C=O Stretch (Lactam)

1610 - 1580 Medium C=C Stretch (Aromatic)

1480 - 1450 Medium C=C Stretch (Aromatic)

1250 - 1200 Strong C-O Stretch

760 - 740 Strong C-H Bend (Ortho-disubstituted)

Table 4: Mass Spectrometry Data of 2-Benzoxazolinone
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m/z Relative Intensity (%) Assignment

135 100 [M]⁺ (Molecular Ion)[1][2]

107 ~40 [M - CO]⁺

79 ~35 [M - CO - CO]⁺ or [C₆H₅N]⁺

78 ~20 [C₆H₄N]⁺

52 ~25 [C₄H₄]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Benzoxazolinone are provided

below. These protocols are designed to be a practical guide for researchers in a laboratory

setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis of Aromatic Compounds

Sample Preparation:

Accurately weigh 5-10 mg of 2-Benzoxazolinone for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to

dissolve a wide range of compounds and for observing exchangeable protons like N-H.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution of aromatic signals.
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¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: Typically 0-200 ppm.[3]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are often required due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.
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2.2 Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis using the KBr Pellet Method

Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.

Weigh approximately 1-2 mg of 2-Benzoxazolinone and 100-200 mg of dry,

spectroscopic grade Potassium Bromide (KBr).[4]

First, grind the 2-Benzoxazolinone in the mortar to a fine powder.

Add the KBr and grind the mixture thoroughly to ensure a homogenous sample.

Transfer the powdered mixture to a pellet die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few

minutes to form a transparent or translucent pellet.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient.

Background: A background spectrum of a pure KBr pellet should be collected and

subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed bands with the functional groups present in 2-Benzoxazolinone
(e.g., N-H stretch, C=O stretch, aromatic C=C stretch).
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2.3 Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry of Small Molecules

Sample Introduction:

Ensure the 2-Benzoxazolinone sample is pure and dry.

Introduce a small amount of the sample into the mass spectrometer. For volatile

compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

The sample is vaporized by heating in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into

smaller, characteristic ions.

Mass Analysis:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion.

Data Interpretation:

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z

ratio.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The fragmentation of 2-
Benzoxazolinone typically involves the loss of CO.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Benzoxazolinone.

General Workflow for Spectroscopic Analysis of 2-Benzoxazolinone
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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